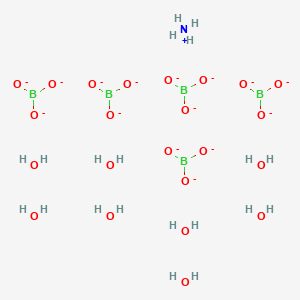
Guanosine 5'-(trihydrogen diphosphate),2'-deoxy-,disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is significant in the study of cellular mechanisms and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt typically involves the phosphorylation of 2’-deoxyguanosine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, involving stringent quality control measures. The final product is often lyophilized and stored under desiccated conditions to maintain stability.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like ammonia or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanosine derivatives with additional oxygen functionalities, while substitution reactions can produce various guanosine analogs with different functional groups.
Aplicaciones Científicas De Investigación
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt is widely used in scientific research due to its role in cellular processes. Some of its applications include:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Plays a role in signal transduction pathways and is used to study cellular signaling mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical techniques.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It is involved in signal transduction pathways, where it acts as a substrate for kinases and other enzymes. The phosphorylation and dephosphorylation of this compound are crucial for regulating various cellular activities.
Comparación Con Compuestos Similares
Similar Compounds
- Guanosine 5’-diphosphate disodium salt
- Adenosine 5’-triphosphate disodium salt
- Cytidine 5’-triphosphate disodium salt
Uniqueness
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt is unique due to its specific structure, which allows it to participate in distinct biochemical pathways. Its deoxy form makes it particularly useful in studying DNA-related processes, distinguishing it from other nucleotide analogs that may not have the same specificity.
This comprehensive overview highlights the significance of Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt in various scientific domains
Propiedades
Fórmula molecular |
C20H28N10Na2O20P4 |
|---|---|
Peso molecular |
898.4 g/mol |
Nombre IUPAC |
disodium;(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate |
InChI |
InChI=1S/2C10H14N5O10P2.2Na/c2*11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h2*3-6H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q2*-1;2*+1/t2*4-,5+,6+;;/m00../s1 |
Clave InChI |
ZZPBWVATKUVUAI-OQXWMXGBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)



![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)






![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
